![molecular formula C18H15N4NaO4S B13802038 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt CAS No. 70615-18-8](/img/structure/B13802038.png)
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is a complex organic compound. It is characterized by the presence of a naphthalene ring system substituted with sulfonic acid, acetylamino, and azo groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce 2-naphthalenesulfonic acid. This is followed by the introduction of the acetylamino and azo groups through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalene compounds.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with proteins and enzymes. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenesulfonic acid: A simpler compound with similar sulfonic acid functionality.
8-Amino-2-naphthalenesulfonic acid: Contains an amino group instead of the acetylamino and azo groups.
4-Acetylamino-2-naphthalenesulfonic acid: Lacks the azo group but has similar acetylamino and sulfonic acid functionalities.
Uniqueness
2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propriétés
Numéro CAS |
70615-18-8 |
|---|---|
Formule moléculaire |
C18H15N4NaO4S |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
sodium;8-[(4-acetamidophenyl)diazenyl]-5-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N4O4S.Na/c1-11(23)20-12-2-4-13(5-3-12)21-22-18-9-8-17(19)15-7-6-14(10-16(15)18)27(24,25)26;/h2-10H,19H2,1H3,(H,20,23)(H,24,25,26);/q;+1/p-1 |
Clé InChI |
JKIPHQLSBNVKPU-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


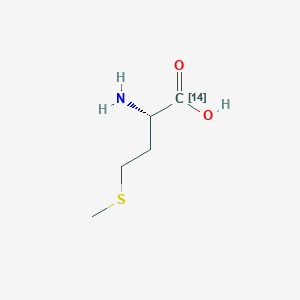
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
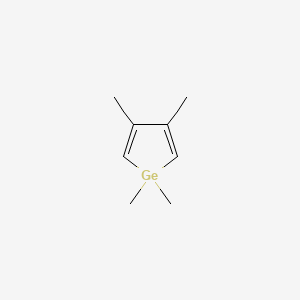

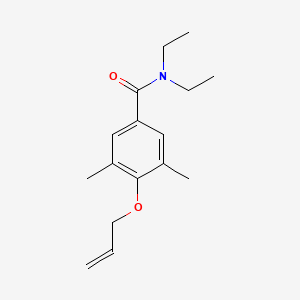
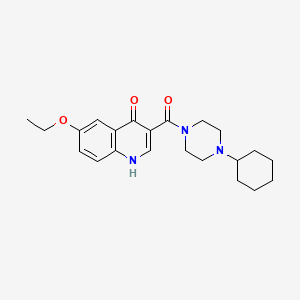
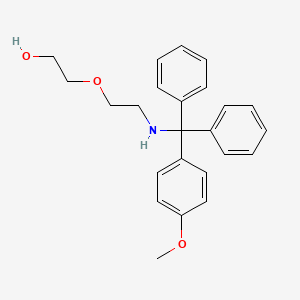



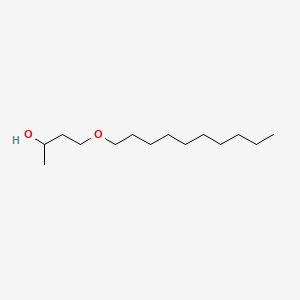
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

